2-[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid
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Overview
Description
2-[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-methoxyphenyl group and a propanoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thieno[2,3-d]pyrimidine core. Reagents such as sulfur and nitrogen sources are used under controlled conditions.
Substitution with 4-Methoxyphenyl Group: The thieno[2,3-d]pyrimidine core is then subjected to electrophilic aromatic substitution to introduce the 4-methoxyphenyl group.
Introduction of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
2-[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(3,4-Dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid
- 2-(5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl)propanoic acid
- 4-{[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid
Uniqueness
2-[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid stands out due to its specific substitution pattern and the presence of the propanoic acid moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-9(16(20)21)18-8-17-14-13(15(18)19)12(7-23-14)10-3-5-11(22-2)6-4-10/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVQUVXJSMHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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